6-(4-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Overview
Description
6-(4-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring with a thioxo group and a chlorophenyl substituent
Preparation Methods
The synthesis of 6-(4-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of 4-chlorobenzaldehyde with thiourea and ethyl acetoacetate under acidic conditions. The reaction proceeds through a cyclization process to form the desired pyrimidine ring structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, to maximize yield and purity.
Chemical Reactions Analysis
6-(4-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes. For example, its antiplatelet activity is attributed to its inhibition of cyclooxygenase enzymes, which play a role in the synthesis of thromboxane, a molecule involved in platelet aggregation . The compound’s structure allows it to bind to the active site of these enzymes, blocking their activity and thus reducing platelet aggregation.
Comparison with Similar Compounds
Similar compounds to 6-(4-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one include other pyrimidine derivatives such as:
2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the chlorophenyl substituent but shares the thioxo group.
6-(4-methylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Similar structure with a methyl group instead of a chlorine atom on the phenyl ring.
6-(4-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Contains a fluorine atom instead of chlorine on the phenyl ring.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2OS/c11-7-3-1-6(2-4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQWTYKQCZSHGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC(=S)N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30538543 | |
Record name | 6-(4-Chlorophenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30538543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36479-17-1 | |
Record name | 6-(4-Chlorophenyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30538543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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